Ethyl octane-1-sulfonate
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Overview
Description
Ethyl octane-1-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to an octane chain. This compound is part of the broader class of sulfonates, which are known for their stability in water and non-oxidizing nature . Sulfonates are widely used in various applications due to their ability to confer water solubility and their role as good leaving groups in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The general reaction scheme is as follows:
Octane-1-sulfonic acid+Ethanol→Ethyl octane-1-sulfonate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl octane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze back to octane-1-sulfonic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Halides, amines, and other nucleophiles can react with this compound in substitution reactions.
Bases: Hydrolysis reactions typically require a base such as sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted sulfonates can be formed.
Hydrolysis Products: Octane-1-sulfonic acid and ethanol are the primary products of hydrolysis.
Scientific Research Applications
Ethyl octane-1-sulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl octane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and interactions . The molecular targets and pathways involved include enzymes and other proteins that interact with the sulfonate group.
Comparison with Similar Compounds
Ethyl octane-1-sulfonate can be compared with other sulfonates such as:
Methanesulfonate (Mesylate): CH3−SO3−
Trifluoromethanesulfonate (Triflate): CF3−SO3−
Ethanesulfonate (Esylate): CH3CH2−SO3−
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonates. This can affect its solubility, reactivity, and interactions with biological molecules .
Properties
CAS No. |
5455-54-9 |
---|---|
Molecular Formula |
C10H22O3S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
ethyl octane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |
InChI Key |
ZCJYORWBZJFKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)OCC |
Origin of Product |
United States |
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